Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate)

Description

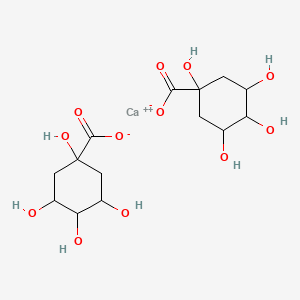

Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) (CAS: 5793-87-3) is a calcium carboxylate derivative characterized by a cyclohexane ring substituted with four hydroxyl groups and a carboxylate moiety. It is structurally related to hydroxycinnamic acid derivatives, as evidenced by its isolation from the water extract of Gnaphalium uliginosum, a plant traditionally used in Russia for hypotensive purposes . The compound’s structure includes two 1,3,4,5-tetrahydroxycyclohexanecarboxylate anions coordinated to a calcium ion, forming a bis-complex.

Properties

CAS No. |

5793-87-3 |

|---|---|

Molecular Formula |

C14H22CaO12 |

Molecular Weight |

422.39 g/mol |

IUPAC Name |

calcium;1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/2C7H12O6.Ca/c2*8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h2*3-5,8-10,13H,1-2H2,(H,11,12);/q;;+2/p-2 |

InChI Key |

LUULGDQBMOTIRA-UHFFFAOYSA-L |

Canonical SMILES |

C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C1C(C(C(CC1(C(=O)[O-])O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) typically involves the reaction of calcium salts with 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) may involve large-scale batch or continuous processes. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product. The crystallization process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium coordination chemistry.

Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a calcium supplement.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium deficiency and related disorders.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) involves its interaction with molecular targets and pathways related to calcium homeostasis. The compound can release calcium ions, which play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The specific pathways and molecular targets involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Calcium Gluconate (CAS: 299-28-5)

Calcium gluconate is a widely used calcium salt with the formula $ \text{C}{12}\text{H}{22}\text{CaO}_{14} $. Unlike the target compound, it features a linear glucose-derived carboxylate structure. Key differences include:

- Solubility: Calcium gluconate is highly water-soluble, making it suitable for intravenous administration in hypocalcemia treatment .

Cyclohexanecarboxylate Derivatives from Gnaphalium uliginosum

identifies structurally related compounds in the same plant extract, including:

- 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid-bis-3,4-(3,4-dihydroxycinnamate) (Compound 9)

- 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid-tris-1,3,5-(3,4-dihydroxycinnamate) (Compound 10)

These derivatives differ in substituents (e.g., additional cinnamate esters) and lipophilicity, which may enhance membrane permeability compared to the target compound. However, their hypotensive efficacy and calcium-binding capacity remain unquantified .

Calcium Dihydrogen Phosphate (CAS: 7758-23-8)

This inorganic calcium salt ($ \text{Ca(H}2\text{PO}4)_2 $) is used industrially as a fertilizer and food additive. Key contrasts include:

- Chemical Class : The target compound is an organic carboxylate, whereas calcium dihydrogen phosphate is a phosphate salt.

- Solubility and Reactivity : Calcium dihydrogen phosphate is water-soluble and reactive in acidic environments, enabling its use in baking powders. The target compound’s stability and reactivity are likely modulated by its hydroxyl-rich structure .

Role in Calcium Signaling

While the target compound’s mechanism is unclear, inositol phosphates (e.g., IP3, IP4) are well-established calcium regulators. For example:

- IP3 binds endoplasmic reticulum receptors to release intracellular calcium stores .

- IP4, produced by IP3 kinase B, modulates calcium entry via CRAC channels .

The target compound’s hypotensive effects may indirectly relate to calcium homeostasis, but it lacks the phosphate groups critical for IP3/IP4 signaling .

Bioavailability and Toxicity

- Calcium Gluconate : Rapid absorption and low toxicity at therapeutic doses .

- Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate): Limited solubility may reduce bioavailability, though its natural origin suggests lower acute toxicity. No safety data (e.g., LD50) is available .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.